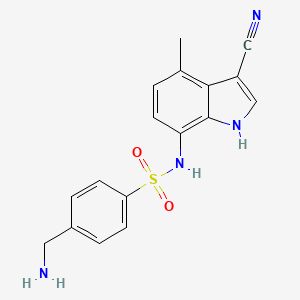
4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, also known as HECH, is a cyclic carboxylic acid that has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and materials science. HECH is a mixture of two diastereomers, (R)-HECH and (S)-HECH, which differ in the arrangement of their atoms. This molecule has been found to be a powerful antioxidant and anti-inflammatory, and has been studied for its therapeutic potential in various diseases.
Safety and Hazards
While specific safety and hazard information for 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid is not available in the sources retrieved, it’s important to handle all chemicals with care. For a related compound, ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, the safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid involves the conversion of a cyclohexanone derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Ethylene glycol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethylene glycol in the presence of sodium borohydride to form 4-(2-hydroxyethyl)cyclohexanone.", "Step 2: The resulting product is then treated with sodium hydroxide to form the corresponding carboxylic acid salt.", "Step 3: The carboxylic acid salt is then acidified with hydrochloric acid to form the free carboxylic acid.", "Step 4: The free carboxylic acid is then extracted with methanol and purified by recrystallization from a mixture of methanol and water to yield the desired product as a mixture of diastereomers." ] } | |
CAS-Nummer |
1934862-21-1 |
Produktname |
4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers |
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



